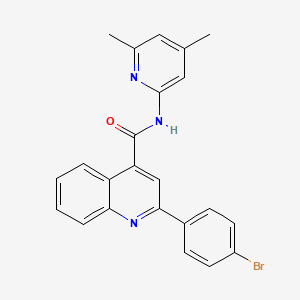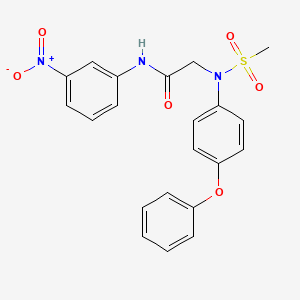
2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related quinoline compounds often involves the Buchwald–Hartwig amination, a palladium-catalyzed reaction facilitating the coupling of aryl halides with amines. An example involves the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via this method, indicating a similar synthetic route could be applied to the target compound (Bonacorso et al., 2018).
Molecular Structure Analysis
Structural analysis and characterization often involve techniques such as IR, NMR, and X-ray crystallography. For example, the synthesis and crystal structure of a closely related compound, "4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione," were elucidated using these methods, showcasing the importance of such analyses in understanding the molecular architecture of quinoline derivatives (Wangchun Xiang).
Chemical Reactions and Properties
Quinoline compounds participate in various chemical reactions that modify their structure and functionalize them for different applications. For instance, the facile synthesis and antitubercular evaluation of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones derived via variants of the Bohlmann-Rahtz Reaction illustrate the chemical reactivity and potential biological properties of quinoline derivatives (Kantevari et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal form, are crucial for the practical application of any compound. These properties are often influenced by the molecular structure and can be determined through comprehensive studies involving crystallization and thermal analysis. For example, polymorphic modifications of a related compound demonstrated significant diuretic properties, indicating the potential of quinoline derivatives in medical applications (Shishkina et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis Techniques : Research has explored various synthesis methods for quinoline derivatives. For example, a study detailed the synthesis and crystal structure of a related quinoline derivative, highlighting the importance of non-classical hydrogen bonds and π-π interactions in its structure (Wangchun Xiang, 2009). Another study reported on the microwave-assisted synthesis of substituted anilides of quinaldic acid, indicating an efficient approach to synthesizing quinoline derivatives (P. Bobál et al., 2011).
Structural Insights : The molecular structure of quinoline derivatives has been determined using various techniques, revealing interesting conformational details. For instance, the structure of N-(4-bromophenyl)quinoline-2-carboxamide was described as a "slightly screwed boat", providing insights into the conformational preferences of such compounds (P. Bobál et al., 2011).
Biological Applications
Antitubercular Activity : Novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones have been evaluated for their antitubercular activity against Mycobacterium tuberculosis, with some derivatives showing promising results (S. Kantevari et al., 2011).
Photophysics and Biomolecular Binding : Research on 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines has shown that these compounds have strong interactions with ct-DNA, suggesting potential applications in studying DNA interactions and possibly in drug design (H. Bonacorso et al., 2018).
Synthesis of Organic Salts : The synthesis and characterization of organic salts derived from related quinoline compounds, demonstrating potential pharmacological applications due to their unique electronic and structural properties, have also been explored (Md. Serajul Haque Faizi et al., 2018).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-(4,6-dimethylpyridin-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O/c1-14-11-15(2)25-22(12-14)27-23(28)19-13-21(16-7-9-17(24)10-8-16)26-20-6-4-3-5-18(19)20/h3-13H,1-2H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENWORKDWIZZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(4,6-dimethylpyridin-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4627984.png)
![4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4627990.png)


![1-[(4-butylphenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4628012.png)
![N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4628020.png)
![1-(2-chlorobenzoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4628028.png)
![1-(2-chlorobenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4628032.png)
![1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4628043.png)
![1-[(4-ethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4628049.png)
![2-(2-chlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4628057.png)
![N-butyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4628076.png)
![2-{1-(3-methoxybenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4628086.png)
